Cas no 80087-71-4 (6-Fluoro-2-mercaptobenzothiazole)

6-Fluoro-2-mercaptobenzothiazole structure
80087-71-4 structure
Product Name:6-Fluoro-2-mercaptobenzothiazole
Numero CAS:80087-71-4
MF:C7H4FNS2
MW:185.241762161255
MDL:MFCD00665747
CID:720966
PubChem ID:2737353
Update Time:2025-05-26

6-Fluoro-2-mercaptobenzothiazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-Fluorobenzo[d]thiazole-2(3H)-thione
    • 2(3H)-Benzothiazolethione,6-fluoro-
    • 6-FLUORO-2-MERCAPTOBENZOTHIAZOLE
    • 6-fluoro-3H-1,3-benzothiazole-2-thione
    • 6-Fluoro-1,3-benzothiazole-2-thiol
    • 6-Fluoro-benzothiazole-2-thiol
    • 6-fluorobenzo[d]thiazole-2-thiol
    • 6-fluorobenzothiazole-2-thiol
    • 6-fluoro-2,3-dihydro-1,3-benzothiazole-2-thione
    • PubChem21868
    • XDZVUKOOUHIRKY-UHFFFAOYSA-N
    • SBB090305
    • 6-Fluoro-2(3H)-benzothiazolethione (ACI)
    • AKOS016002615
    • 6-Fluoro-2-sulphanyl-1,3-benzothiazole
    • SCHEMBL1304466
    • DTXSID10372008
    • EN300-383981
    • Z1201620440
    • MFCD00665747
    • 6-fluoro-3H-1,3-benzothiazole-2-thione;6-Fluorobenzo[d]thiazole-2(3H)-thione
    • PS-6527
    • FT-0688534
    • SY211102
    • AKOS006230599
    • A839832
    • CS-0043029
    • 80087-71-4
    • F15019
    • DB-029293
    • 6-Fluoro-2-mercaptobenzothiazole
    • MDL: MFCD00665747
    • Inchi: 1S/C7H4FNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
    • Chiave InChI: XDZVUKOOUHIRKY-UHFFFAOYSA-N
    • Sorrisi: FC1C=C2C(NC(S2)=S)=CC=1

Proprietà calcolate

  • Massa esatta: 184.97700
  • Massa monoisotopica: 184.977
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 185
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 69.4

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.55±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 227-228 ºC (ethyl acetate ligroine )
  • Punto di ebollizione: 304.4°C at 760 mmHg
  • Punto di infiammabilità: 137.9 °C
  • Solubilità: Quasi insolubile (0,076 g/l) (25°C),
  • PSA: 79.93000
  • LogP: 2.72410
  • Pressione di vapore: No data available

6-Fluoro-2-mercaptobenzothiazole Informazioni sulla sicurezza

6-Fluoro-2-mercaptobenzothiazole Dati doganali

  • CODICE SA:2934200090
  • Dati doganali:

    Codice doganale cinese:

    2934200090

    Panoramica:

    2934200090. altri composti contenenti un anello benzotiazolo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2934200090. altri composti contenenti nella struttura un sistema ad anelli benzotiazolo (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

6-Fluoro-2-mercaptobenzothiazole Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A059002747-5g
6-Fluorobenzo[d]thiazole-2(3H)-thione
80087-71-4 95%
5g
$300.00 2023-09-01
Alichem
A059002747-10g
6-Fluorobenzo[d]thiazole-2(3H)-thione
80087-71-4 95%
10g
$525.00 2023-09-01
Alichem
A059002747-25g
6-Fluorobenzo[d]thiazole-2(3H)-thione
80087-71-4 95%
25g
$1009.40 2023-09-01
Chemenu
CM153778-1g
6-Fluoro-2-mercaptobenzothiazole
80087-71-4 95%
1g
$102 2021-06-09
Chemenu
CM153778-5g
6-Fluoro-2-mercaptobenzothiazole
80087-71-4 95%
5g
$281 2021-06-09
Chemenu
CM153778-10g
6-Fluoro-2-mercaptobenzothiazole
80087-71-4 95%
10g
$468 2021-06-09
Chemenu
CM153778-25g
6-Fluoro-2-mercaptobenzothiazole
80087-71-4 95%
25g
$916 2021-06-09
Matrix Scientific
002145-5g
6-Fluoro-2-mercaptobenzothiazole
80087-71-4
5g
$415.00 2023-09-06
Matrix Scientific
002145-1g
6-Fluoro-2-mercaptobenzothiazole
80087-71-4
1g
$115.00 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VA758-100mg
6-Fluoro-2-mercaptobenzothiazole
80087-71-4 95+%
100mg
149CNY 2021-05-08

6-Fluoro-2-mercaptobenzothiazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Iron fluoride (FeF3) ,  BINAP Solvents: Dimethylformamide ;  3 h, 110 °C
Riferimento
Efficient, Iron-Catalyzed Synthesis of 2-Mercaptobenzothiazole Through S-Arylation/Heterocyclization of 2-Haloaniline with Potassium Xanthate
Gao, Min; et al, Synthetic Communications, 2015, 45(20), 2378-2385

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Cuprous chloride Solvents: Dimethylformamide ;  6 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
Riferimento
An efficient copper-catalyzed synthesis of 2-mercaptobenzothiazoles through S-arylation/heterocyclization of 2-haloanilines with potassium xanthate
Liu, Lei; et al, Phosphorus, 2016, 191(5), 699-701

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  1 h, 160 °C
Riferimento
Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity
Franchini, Carlo; et al, Archiv der Pharmazie (Weinheim, 2009, 342(10), 605-613

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  4 h, rt → 95 °C; 95 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
Riferimento
Rapid Access to a Broad Range of 6'-Substituted Firefly Luciferin Analogues Reveals Surprising Emitters and Inhibitors
Sharma, Deepak K.; et al, Organic Letters, 2017, 19(21), 5836-5839

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  4 h, 95 °C; 95 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt; 30 min, pH 3 - 4, rt
Riferimento
Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones
Zhu, Lei; et al, Journal of Organic Chemistry, 2004, 69(21), 7371-7374

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: 18-Crown-6 Solvents: Dimethylformamide ;  3 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt; 30 min, pH 3 - 4, rt
Riferimento
Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones
Zhu, Lei; et al, Journal of Organic Chemistry, 2004, 69(21), 7371-7374

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  30 min, 160 °C
Riferimento
LEGO-Inspired Drug Design: Unveiling a Class of Benzo[d]thiazoles Containing a 3,4-Dihydroxyphenyl Moiety as Plasma Membrane H+-ATPase Inhibitors
Tung, Truong-Thanh ; et al, ChemMedChem, 2018, 13(1), 37-47

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Dimethylacetamide ;  5 min, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
Riferimento
Metal-free synthesis of 2-mercaptobenzothiazoles and 6-(4-substituted-1H-1,2,3-triazol-1-yl)-2-mercaptobenzothiazoles via microwave-assisted synthesis pathway
Tung, Truong Thanh ; et al, Synthetic Communications, 2020, 50(13), 2007-2014

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Toluene ;  0.5 h, rt; 16 h, 100 °C
Riferimento
Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide
Wang, Fei; et al, Organic Letters, 2011, 13(12), 3202-3205

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Toluene ;  30 min, rt; 24 h, 100 °C
Riferimento
A convenient metal-free method for the synthesis of benzothiazolethiones from o-haloanilines and carbon disulfide
Zhao, Peng; et al, Synthesis, 2012, 44(10), 1477-1480

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  3 - 8 h, 110 - 130 °C
1.2 Reagents: Acetic acid ;  pH 3 - 4
Riferimento
Design, synthesis and biological evaluation of novel rapamycin benzothiazole hybrids as mTOR targeted anti-cancer agents
Xie, Lijun; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(4), 346-355

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  3 h, 105 °C; 105 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt; 30 min, pH 3 - 4, rt
Riferimento
Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones
Zhu, Lei; et al, Journal of Organic Chemistry, 2004, 69(21), 7371-7374

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  12 min, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Riferimento
Improved synthesis of 2-(3H)benzothiazolethiones under microwave irradiation
Huang, Wei; et al, Synthetic Communications, 2007, 37(3), 369-376

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  4 h, 95 °C; 95 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
Riferimento
A convenient synthesis of 2-mercapto- and 2-chlorobenzothiazoles
Zhu, Lei; et al, Journal of Heterocyclic Chemistry, 2005, 42(4), 727-730

Metodo di produzione 15

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  4 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt; 30 min, pH 3 - 4, rt
Riferimento
Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones
Zhu, Lei; et al, Journal of Organic Chemistry, 2004, 69(21), 7371-7374

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Toluene ;  0.5 h, rt; 24 h, 80 °C
Riferimento
Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide
Wang, Fei; et al, Organic Letters, 2011, 13(12), 3202-3205

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Tetramethylammonium bromide Solvents: Dimethyl sulfoxide ;  30 min, rt; 14 h, 100 °C
Riferimento
Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives
Srivastava, Nitin ; et al, Journal of Sulfur Chemistry, 2021, 42(1), 29-39

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium sulfide nonahydrate Solvents: Dimethylformamide ;  rt; 12 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
Riferimento
Metal sulfide: An efficient promoter for the synthesis of 2-mercaptobenzothiazoles from 2-haloanilines and carbon disulfide
Zhang, Tianmiao; et al, Synthetic Communications, 2017, 47(20), 1916-1925

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Potassium sulfide Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous chloride Solvents: N-Methyl-2-pyrrolidone ;  4 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
Riferimento
Copper-Catalyzed Three-Component Synthesis of Benzothiazolethiones from o-Iodoanilines, Isocyanide, and Potassium Sulfide
Dang, Pan; et al, Organic Letters, 2015, 17(1), 34-37

6-Fluoro-2-mercaptobenzothiazole Raw materials

6-Fluoro-2-mercaptobenzothiazole Preparation Products

6-Fluoro-2-mercaptobenzothiazole Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:80087-71-4)6-Fluoro-2-mercaptobenzothiazole
Numero d'ordine:A839832
Stato delle scorte:in Stock
Quantità:10g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:47
Prezzo ($):476.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:80087-71-4)6-Fluoro-2-mercaptobenzothiazole
A839832
Purezza:99%
Quantità:10g
Prezzo ($):476.0
Email